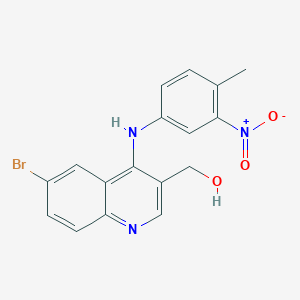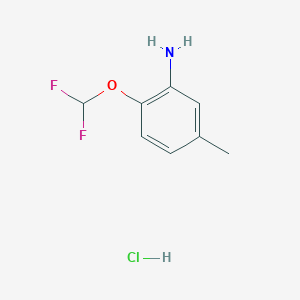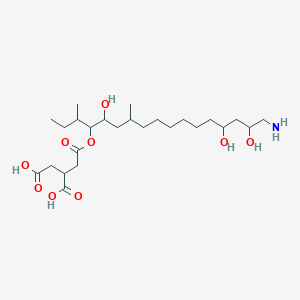
AAL Toxin TB2
Übersicht
Beschreibung
AAL toxins are a group of host-specific toxins produced by the pathogen Alternaria alternata, which affects various plants including tomatoes. These toxins play a crucial role in the pathogenesis of the fungus, causing symptoms such as chlorosis and electrolyte leakage in susceptible plants . AAL toxin TB2 is one of the several AAL toxins produced by this pathogen, and it is structurally related to other toxins such as AAL toxin TA .
Synthesis Analysis
The biosynthesis of AAL toxins involves the incorporation of amino acids and molecular oxygen into the toxin structure. Studies have shown that glycine is directly incorporated into the AAL toxins, and methionine contributes to the methyl groups present in these compounds. The oxygen atoms in the tricarballylic acid moieties of the AAL toxins are derived from water, while the hydroxyls in the lipid backbone originate from molecular oxygen .
Molecular Structure Analysis
AAL toxins are characterized by a sphinganine-analogue mycotoxin structure. The absolute configuration of the C(1)-C(5) fragment of AAL-toxin has been determined to be 2S, 4S, and 5R, which is part of a conformationally rigid acyclic aminotriol moiety . This rigid structure is significant for the biological activity of the toxins. Additionally, new AAL toxins such as TC, TD, and TE have been structurally characterized, showing similarities to AAL toxin TA with variations in hydroxyl groups and acetylation .
Chemical Reactions Analysis
The chemical reactivity of AAL toxins is influenced by their functional groups. For instance, the peracetylated derivatives of AAL toxins are biologically inactive, indicating that the free amine group is essential for their phytotoxic activity. The hydrolysis product of AAL toxin, pentolamine, retains toxicity to susceptible tomato plants, suggesting that certain chemical modifications can alter the biological activity of these toxins .
Physical and Chemical Properties Analysis
AAL toxins exhibit a range of phytotoxic effects on different plant species. They can cause damage to sensitive plants at concentrations as low as 5 μM, while other plants show minimal damage at concentrations greater than 1000 μM. The toxins are also structurally similar to fumonisins, another group of mycotoxins, and can be analyzed using sensitive mass spectrometry techniques such as Continuous Flow Fast Atom Bombardment (CFFAB) and Ionspray Mass Spectrometry (ISM) .
Wissenschaftliche Forschungsanwendungen
Isolation and Characterization
Isolation Techniques : AAL toxins, including TB2, are isolated from corn cultures of the fungus Alternaria alternata f. sp. lycopersici. Techniques involve aqueous extraction, purification on Amberlite XAD-2 resin, separation on silica gel, and final purification on high-performance liquid chromatographic (HPLC) systems. A method for determining these toxins in culture material has been developed, crucial for monitoring toxin production (Shephard et al., 1993).
Mass Spectrometry Analysis : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to analyze AAL toxins, including TB2. This method helps in understanding the ionization and differentiation behavior of these toxins, crucial for their characterization and analysis (Caldas et al., 1995).
Agricultural and Biological Studies
Phytotoxic Effects : AAL-toxin, including TB2, has been studied for its phytotoxic effects on various crop and weed species. It has been found that AAL-toxin can damage sensitive plants at low concentrations, indicating its potential use in understanding plant pathology and possibly in agricultural applications (Abbas et al., 1995).
Effects on Pollen Development : Research has shown that AAL toxins affect pollen development, inhibiting germination and tube growth in various plant species. This is particularly significant in plant breeding and genetic studies (Bino et al., 1988).
Health and Toxicity Studies
Cellular Impact : AAL toxins, including TB2, have been shown to induce apoptosis in mammalian cells, highlighting their significance in understanding cellular mechanisms and potential implications in health research (Wang et al., 1996).
Toxicity in Cultured Mammalian Cells : Studies on the toxicity of AAL toxin in various mammalian cell lines provide insights into their mechanism of action and potential health risks associated with exposure (Shier et al., 1991).
Analytical Methodology
Immunoassays for Detection : Development of immunoassays for AAL toxins including TB2 allows for more sensitive, rapid detection in food products and animal feeds, crucial for food safety and public health (Szurdoki et al., 1996).
HPLC Tandem Mass Spectrometry Analysis : High-performance liquid chromatography coupled with tandem mass spectrometry is used for the simultaneous quantification of various Alternaria toxins, including AAL Toxin TB2, in different food matrices, demonstrating the advancement in analytical methods for food safety testing (Zwickel et al., 2016).
Agricultural and Environmental Impact
Natural Herbicide Potential : AAL-toxin, including TB2, has been studied for its potential as a natural herbicide, showing effectiveness against a range of broadleaf plants. This research is significant for agricultural applications and understanding plant-pathogen interactions (Abbas et al., 1995).
Biosynthetic Studies : Understanding the biosynthesis of AAL toxins, including TB2, provides insights into the production and regulation of these toxins in fungi, which is crucial for agricultural and environmental studies (Caldas et al., 1998).
Safety And Hazards
Zukünftige Richtungen
Research is ongoing to understand the biochemical and genetic effects of AAL Toxin TB2 on both the producing fungi and the host cells tissues . The genes responsible for the production of AAL Toxin TB2 are found on the conditionally dispensable chromosomes (CDCs), which have been well characterized .
Eigenschaften
IUPAC Name |
2-[2-(17-amino-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-4-17(3)24(35-23(32)13-18(25(33)34)12-22(30)31)21(29)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-29H,4-15,26H2,1-3H3,(H,30,31)(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORSUNDLFDGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AAL Toxin TB2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



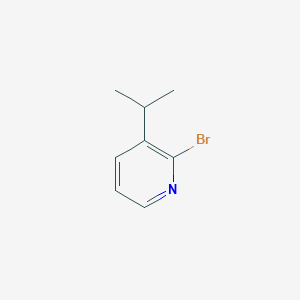
![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
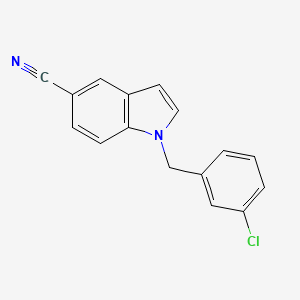
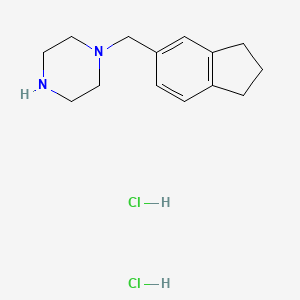
![1-[3-[(3-Acetyl-2,6-dihydroxy-4-methoxyphenyl)methyl]-2,4-dihydroxy-6-methoxyphenyl]ethanone](/img/structure/B3034176.png)
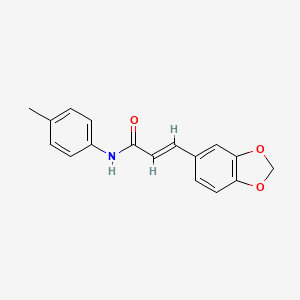
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)
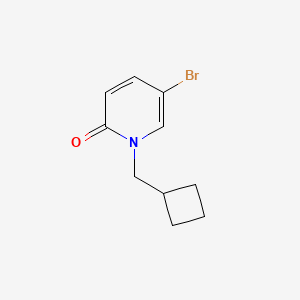
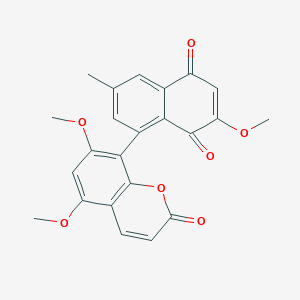
![1-((4-Bromophenyl)sulfonyl)-4-chloro-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3034186.png)
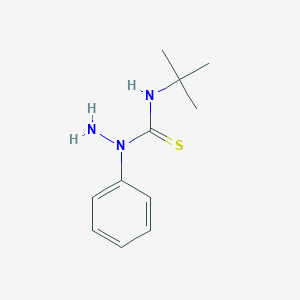
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
